
11-Nonadecyn-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Nonadecyn-1-ol is a long-chain alkyne alcohol that has been extensively studied for its various biochemical and physiological effects. It is commonly used in scientific research for its ability to modulate cellular signaling pathways and influence cellular behavior.
Applications De Recherche Scientifique
11-Nonadecyn-1-ol has been used in a wide range of scientific research applications, including cancer research, neuroscience, and immunology. It has been shown to modulate cellular signaling pathways such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment. Additionally, this compound has been shown to modulate neurotransmitter release and synaptic plasticity, making it a potential tool for studying the mechanisms underlying learning and memory. It has also been shown to modulate immune cell function, making it a potential therapeutic agent for autoimmune diseases.
Mécanisme D'action
11-Nonadecyn-1-ol exerts its effects through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels and enhanced synaptic transmission. It has also been shown to inhibit the activity of glycogen synthase kinase-3β, a key regulator of the Wnt/β-catenin pathway, leading to increased β-catenin levels and enhanced cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation and migration, and modulate immune cell function. It has also been shown to enhance synaptic transmission and modulate synaptic plasticity, potentially contributing to its effects on learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
11-Nonadecyn-1-ol has several advantages for lab experiments, including its ability to modulate cellular signaling pathways and influence cellular behavior. It is also relatively easy to synthesize and purify. However, its effects can be dose-dependent and may vary depending on the cell type and experimental conditions used. Additionally, its long hydrophobic chain may limit its solubility in aqueous solutions, making it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on 11-Nonadecyn-1-ol. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine its efficacy and safety in vivo, as well as its potential to be used in combination with other cancer treatments. Another area of interest is its potential as a tool for studying the mechanisms underlying learning and memory. Further studies are needed to determine its effects on different types of synaptic plasticity and its potential to be used in vivo. Finally, further studies are needed to determine its potential as a therapeutic agent for autoimmune diseases, as well as its effects on other signaling pathways and cellular processes.
Méthodes De Synthèse
11-Nonadecyn-1-ol can be synthesized through a variety of methods, including the reaction of nonadecyne with water in the presence of a strong acid catalyst, or through the reduction of 11-nonadecynal with a reducing agent such as lithium aluminum hydride. The purity and yield of the synthesized product can be improved through various purification techniques such as column chromatography or recrystallization.
Propriétés
Numéro CAS |
204762-48-1 |
|---|---|
Formule moléculaire |
C19H36O |
Poids moléculaire |
280.496 |
Nom IUPAC |
nonadec-11-yn-1-ol |
InChI |
InChI=1S/C19H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-7,10-19H2,1H3 |
Clé InChI |
IVOVNDZUIKEMHT-UHFFFAOYSA-N |
SMILES |
CCCCCCCC#CCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






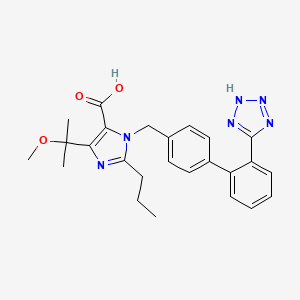
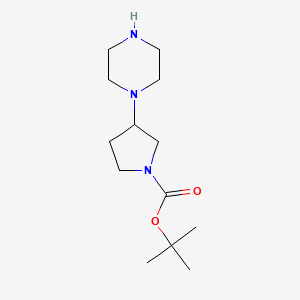

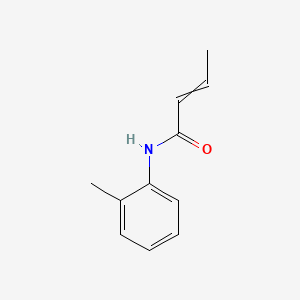
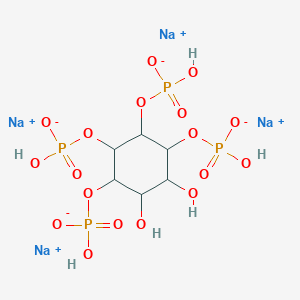
![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)

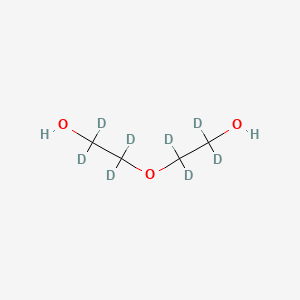
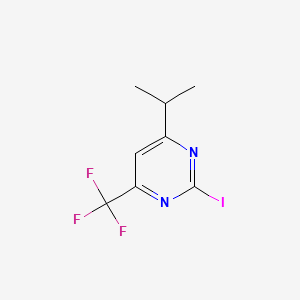
![(8R,9S,14S,17S)-13-Ethyl-3-methoxy-1,4,6,7,8,9,11,12,14,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B568889.png)
